2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
Description
The compound 2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a pyridopyrimidine derivative with a benzamide substituent. Pyridopyrimidines are heterocyclic systems known for their pharmacological relevance, including kinase inhibition and anticancer activity . This compound features a 2,3-dimethoxybenzamide group linked to a pyrido[2,3-d]pyrimidin-4-one core via a substituted phenyl bridge.
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-14-13-16(28-15(2)26-22-18(24(28)30)8-6-12-25-22)10-11-19(14)27-23(29)17-7-5-9-20(31-3)21(17)32-4/h5-13H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKGFOHCDQKAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline derivatives to form the benzamide.
-
Construction of the Pyrido[2,3-d]pyrimidine Moiety: : The pyrido[2,3-d]pyrimidine ring system is synthesized through a multi-step process involving the condensation of appropriate pyridine and pyrimidine precursors. This often includes cyclization reactions under acidic or basic conditions.
-
Coupling Reactions: : The final step involves coupling the benzamide core with the pyrido[2,3-d]pyrimidine moiety. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling, under inert atmosphere and elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrido[2,3-d]pyrimidine moiety, potentially forming alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its potential bioactivity.
Medicine
The compound holds promise in medicinal chemistry for the development of new therapeutic agents
Industry
In the industrial sector, this compound could be utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and pyrido[2,3-d]pyrimidine groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structural analogs and related heterocyclic systems can be inferred from the references:
Pyridopyrimidine Derivatives
- Example 53 (from ): A pyrazolo[3,4-d]pyrimidin-3-yl derivative with a fluorinated chromen-4-one substituent. While it shares the pyrimidine core, the addition of a chromenone moiety and fluorinated aryl groups differentiates its physicochemical properties (e.g., higher lipophilicity) and likely targets (e.g., kinase inhibition) compared to the non-fluorinated, benzamide-containing target compound .
- Compound 11f (from ): A pyrimido[4,5-d]pyrimidin-2-one fused with a benzodiazepine system. This compound’s larger molecular weight and polycyclic structure may enhance DNA intercalation or topoisomerase inhibition, unlike the simpler pyrido[2,3-d]pyrimidinone in the target compound .
Benzamide-Containing Compounds
- Compounds 7a-c (from ): Benzoxazine derivatives with substituted pyrimidines. While these lack the pyridopyrimidine core, their benzamide-like substituents suggest shared synthetic routes (e.g., coupling reactions using cesium carbonate in DMF) .
Physicochemical and Pharmacokinetic Properties
Research Findings and Limitations
- Synthesis Challenges: The target compound’s synthesis may require multi-step protocols similar to those in (e.g., coupling reactions in DMF with cesium carbonate) .
- Biological Data Gap: None of the provided references evaluate the target compound’s efficacy, toxicity, or mechanistic studies.
- Structural Insights : The benzamide group in the target compound may enhance solubility compared to fluorinated analogs like Example 53, but this remains speculative without experimental data .
Biological Activity
2,3-Dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a benzamide core with methoxy substitutions and a pyridopyrimidine moiety, which contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is C24H22N4O4, with a molecular weight of approximately 430.5 g/mol. The compound is characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O4 |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 921866-54-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. Key steps may include:
- Formation of the Benzamide Core : The initial step involves the reaction of an appropriate amine with a carboxylic acid derivative.
- Introduction of Methoxy Groups : Methoxy groups are introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
- Construction of the Pyridopyrimidine Moiety : This step utilizes cyclization reactions to form the pyridopyrimidine structure, which is crucial for the compound's biological activity.
Biological Activity
Research indicates that compounds similar to 2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide exhibit notable biological activities:
- Anticancer Properties : Studies have shown that related pyridopyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For example, derivatives targeting PARP-1 have demonstrated enhanced anticancer effects when combined with DNA-damaging agents .
- Enzyme Inhibition : The benzamide structure is known to interact with various enzymes, potentially acting as an inhibitor for targets involved in cancer progression and inflammation .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on PARP Inhibitors : Research highlighted the efficacy of benzamide derivatives in enhancing the cytotoxic effects of chemotherapeutics in tumor models .
- Neuroprotective Activity : A study demonstrated that certain pyridopyrimidine derivatives could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic routes for preparing 2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide?
The compound’s synthesis likely involves multi-step organic reactions, including:
- Oxidative ring closure : A green chemistry approach using sodium hypochlorite (NaOCl) in ethanol at room temperature, as demonstrated for analogous triazolopyridine derivatives (73% yield, 3 h reaction time) .
- Hydrazine intermediate cyclization : Key for forming the pyrido[2,3-d]pyrimidinone core.
- Protection/deprotection steps : For methoxy and benzamide groups.
Methodological Note : Monitor reactions via TLC or HPLC, and purify using alumina plugs or column chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound?
Use orthogonal characterization techniques:
Q. How can experimental design optimize the yield of the pyrido[2,3-d]pyrimidinone core?
Challenges : Competing side reactions (e.g., over-oxidation, incomplete cyclization). Solutions :
- Design of Experiments (DoE) : Vary temperature, solvent (ethanol vs. DMF), and oxidant (NaOCl vs. DDQ) to identify optimal conditions .
- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., cyclization) by controlling residence time and temperature .
Case Study : For a triazolopyridine analog, NaOCl in ethanol at 25°C achieved 73% yield, while Cr(VI) reagents led to lower yields (≤50%) with higher toxicity .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
Example Contradiction : A compound may show anti-proliferative activity in one study but not another due to substituent positioning. Approach :
- SAR Analysis : Compare analogs (e.g., methyl vs. ethoxy groups at position 4) using standardized assays (e.g., IC in MCF-7 cells) .
- Molecular docking : Predict binding interactions with target proteins (e.g., kinase domains) to rationalize activity differences .
Q. What strategies mitigate degradation during long-term stability studies?
Key Factors :
- pH sensitivity : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the benzamide group.
- Light exposure : Use amber vials to protect the pyrido[2,3-d]pyrimidinone core from photodegradation .
- Accelerated stability testing : Conduct at 40°C/75% RH for 4 weeks, monitoring via HPLC .
Methodological Guidelines
Q. How to validate the compound’s role as a kinase inhibitor in cellular assays?
Q. What computational tools aid in predicting metabolic pathways?
- Software : Use SwissADME or MetaPrint2D to predict Phase I/II metabolism (e.g., demethylation of methoxy groups) .
- In vitro validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
